An In-depth Technical Guide to 4-amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3)
An In-depth Technical Guide to 4-amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that exhibit high potency and selectivity against therapeutically relevant targets. Within this context, the strategic combination of well-established pharmacophores has emerged as a powerful approach to generate new chemical matter with enhanced biological activity. 4-amino-N-(1H-indazol-6-yl)benzamide, a molecule uniting the proven bioisosteric properties of the indazole ring with the versatile benzamide functionality, represents a compelling, albeit underexplored, compound. This technical guide aims to provide a comprehensive overview of its known properties, a reasoned projection of its synthetic accessibility and potential biological activities, and a framework for its future investigation. By synthesizing available data on structurally related analogs, this document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.
Physicochemical Properties: A Molecular Profile
| Property | Value | Source |
| CAS Number | 1157122-42-3 | [1] |
| Molecular Formula | C₁₄H₁₂N₄O | [1] |
| Molecular Weight | 252.28 g/mol | [1] |
| Appearance | Powder (predicted) | [1] |
| Purity | Typically available at ≥95% | [1] |
| Storage | Room Temperature | [1] |
InChI Key: XIOQERNDRIBCGB-UHFFFAOYSA-N[1]
Note: Properties such as melting point, boiling point, solubility, and pKa have not been empirically determined in publicly accessible literature. These would need to be established experimentally.
Synthesis and Characterization: A Proposed Pathway
A definitive, step-by-step synthesis protocol for 4-amino-N-(1H-indazol-6-yl)benzamide has not been published. However, based on established methodologies for the synthesis of related benzamide and indazole derivatives, a plausible and efficient synthetic route can be proposed. The key transformation is an amide coupling reaction between 6-aminoindazole and 4-aminobenzoic acid or a suitable activated derivative.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-amino-N-(1H-indazol-6-yl)benzamide.
Detailed Experimental Protocol (Hypothetical)
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Activation of 4-Aminobenzoic Acid:
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To a solution of 4-aminobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable activating agent such as thionyl chloride (1.1 eq) dropwise at 0°C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent and excess reagent under reduced pressure to yield the 4-aminobenzoyl chloride.
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Amide Coupling:
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Dissolve 6-aminoindazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide).
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Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
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Slowly add a solution of the activated 4-aminobenzoyl chloride (1.05 eq) in the same solvent.
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Alternatively, for a one-pot procedure, combine 4-aminobenzoic acid (1.05 eq), 6-aminoindazole (1.0 eq), a coupling agent like HATU (1.1 eq), and a base like DIPEA (2.0 eq) in DMF.
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Stir the reaction at room temperature overnight.
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Work-up and Purification:
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Analytical Characterization
The identity and purity of the synthesized 4-amino-N-(1H-indazol-6-yl)benzamide would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show characteristic signals for the aromatic protons on both the benzamide and indazole rings, as well as signals for the amine and amide protons.
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¹³C NMR would display distinct resonances for the carbonyl carbon of the amide and the aromatic carbons.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Activity and Therapeutic Potential: An Emerging Horizon
While no specific biological data for 4-amino-N-(1H-indazol-6-yl)benzamide has been reported, the constituent moieties suggest a high probability of interesting pharmacological activities. The N-(1H-indazol-6-yl) scaffold is a key feature in a number of potent and selective kinase inhibitors.
Polo-like Kinase 4 (PLK4) Inhibition: A Promising Avenue in Oncology
Recent research has highlighted the significance of the N-(1H-indazol-6-yl)benzenesulfonamide core in the development of highly potent inhibitors of Polo-like Kinase 4 (PLK4)[2][3]. PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in the progression of various cancers[2]. The development of selective PLK4 inhibitors is therefore a promising strategy in oncology.
The structural similarity of 4-amino-N-(1H-indazol-6-yl)benzamide to these potent PLK4 inhibitors suggests that it may also exhibit activity against this target. The 4-amino group on the benzamide ring could potentially form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, a feature that has been shown to enhance inhibitory activity in related compounds[2].
Caption: Hypothesized mechanism of action via PLK4 inhibition.
Broader Kinase Inhibitory Potential
The indazole moiety is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors, including those targeting PI3K[4]. The ability of the indazole to form key hydrogen bonds with the kinase hinge region is a cornerstone of its utility in medicinal chemistry. Therefore, it is plausible that 4-amino-N-(1H-indazol-6-yl)benzamide could exhibit inhibitory activity against a range of other kinases implicated in disease.
Antimicrobial and Anti-inflammatory Potential
Derivatives of 4-aminobenzamide have been reported to possess antimicrobial and anti-inflammatory properties[5][6]. The benzamide scaffold is present in numerous approved drugs with diverse mechanisms of action. The combination of this versatile pharmacophore with the biologically active indazole ring could lead to novel compounds with dual-action capabilities or unique activity profiles in infectious and inflammatory diseases.
Future Directions and Experimental Design
To fully elucidate the properties and potential of 4-amino-N-(1H-indazol-6-yl)benzamide, a structured research plan is essential.
Workflow for Compound Evaluation
Caption: A proposed workflow for the comprehensive evaluation of the target compound.
Conclusion: A Call for Exploration
4-amino-N-(1H-indazol-6-yl)benzamide stands as a molecule of significant untapped potential. Its structural design, leveraging the strengths of both the indazole and benzamide pharmacophores, positions it as a prime candidate for investigation in oncology, infectious diseases, and inflammation. While a dedicated body of research on this specific compound is yet to be established, the wealth of data on closely related analogs provides a strong rationale for its synthesis and biological evaluation. This guide serves as a testament to the power of predictive science and a call to the research community to explore the promising therapeutic avenues that this molecule may unlock.
References
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